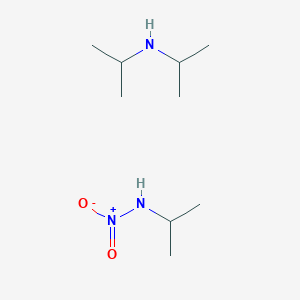
N-propan-2-ylnitramide;N-propan-2-ylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-ylnitramide and N-propan-2-ylpropan-2-amine are organic compounds with significant applications in various fields. N-propan-2-ylnitramide is known for its use in the synthesis of pharmaceuticals and agrochemicals, while N-propan-2-ylpropan-2-amine is a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propan-2-ylnitramide can be synthesized through the nitration of N-propan-2-ylamine using nitric acid under controlled conditions. The reaction typically requires a temperature range of 0-5°C to prevent decomposition .
N-propan-2-ylpropan-2-amine is commonly prepared by the reductive amination of acetone with isopropylamine. This reaction is catalyzed by hydrogen in the presence of a metal catalyst such as platinum or palladium .
Industrial Production Methods
Industrial production of N-propan-2-ylnitramide involves large-scale nitration processes with stringent safety measures due to the highly reactive nature of nitric acid. For N-propan-2-ylpropan-2-amine, continuous flow reactors are often used to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
N-propan-2-ylnitramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction of N-propan-2-ylnitramide yields amines.
Substitution: It can participate in nucleophilic substitution reactions.
N-propan-2-ylpropan-2-amine primarily undergoes:
Reductive Amination: As mentioned, it is synthesized through reductive amination.
Alkylation: It can be alkylated to form higher amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like platinum or palladium.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted amines.
Scientific Research Applications
N-propan-2-ylnitramide and N-propan-2-ylpropan-2-amine have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities and interactions with enzymes.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and rubber accelerators
Mechanism of Action
The mechanism of action of N-propan-2-ylnitramide involves its interaction with biological molecules, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. N-propan-2-ylpropan-2-amine acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
N-propan-2-ylpropan-2-imine: Similar in structure but differs in reactivity and applications.
Diisopropylamine: Another related compound with similar uses in organic synthesis.
Uniqueness
N-propan-2-ylnitramide is unique due to its nitramide functional group, which imparts distinct reactivity and applications in nitration reactions. N-propan-2-ylpropan-2-amine is notable for its versatility as an intermediate in various synthetic pathways .
Properties
CAS No. |
6271-28-9 |
|---|---|
Molecular Formula |
C9H23N3O2 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-propan-2-ylnitramide;N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H15N.C3H8N2O2/c1-5(2)7-6(3)4;1-3(2)4-5(6)7/h5-7H,1-4H3;3-4H,1-2H3 |
InChI Key |
RUIWVOZZICSKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C.CC(C)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


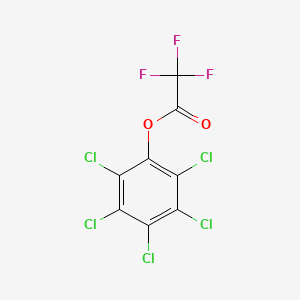
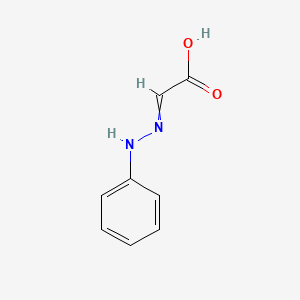
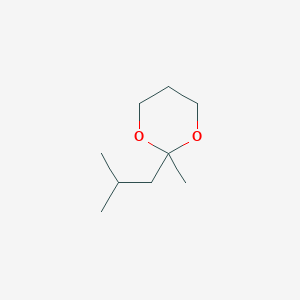
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)

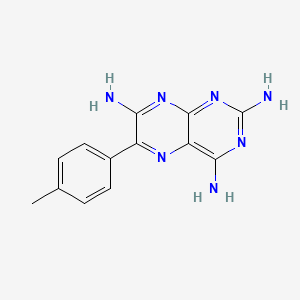
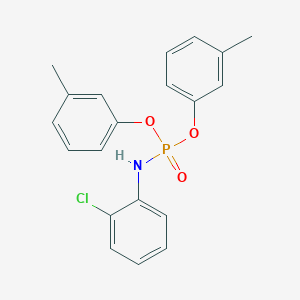
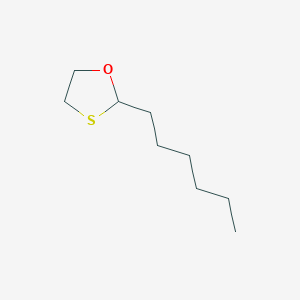
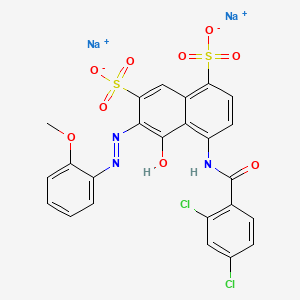
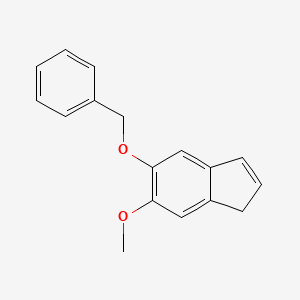
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)
